1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one
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Overview
Description
1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one is an organic compound characterized by a cyclopentene ring, a cyclopropyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopent-2-en-1-yl derivatives with ethenylcyclopropyl intermediates under controlled conditions. The reaction typically requires the use of catalysts such as zirconium chloride or titanium tetrachloride in anhydrous solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Cyclopentenone: Shares the cyclopentene ring but lacks the ethenylcyclopropyl group.
Cyclopropenone: Contains a cyclopropyl group but differs in the functional groups attached.
Cyclohexenone: Similar in structure but with a six-membered ring instead of a five-membered ring.
Uniqueness: 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one is unique due to its combination of a cyclopentene ring, a cyclopropyl group, and an ethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88711-75-5 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(1-cyclopent-2-en-1-yl-2-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C12H16O/c1-3-10-8-12(10,9(2)13)11-6-4-5-7-11/h3-4,6,10-11H,1,5,7-8H2,2H3 |
InChI Key |
BNEIYAWCIILFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1C=C)C2CCC=C2 |
Origin of Product |
United States |
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